4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring bearing a 2,4-dimethoxyphenyl group at position 3 and a 4-methoxyphenyl group at position 1. The oxadiazole moiety is a stable heterocycle often used as a bioisostere for esters or amides, enhancing metabolic stability in drug design .
Properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-15-6-4-14(5-7-15)24-12-13(10-19(24)25)21-22-20(23-29-21)17-9-8-16(27-2)11-18(17)28-3/h4-9,11,13H,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOSXKDCXJRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions. The pyrrolidin-2-one core can be introduced via a subsequent cyclization reaction involving the appropriate amine and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi, demonstrating promising results in inhibiting growth .
- Anti-inflammatory Effects : Research indicates that compounds containing the oxadiazole structure can modulate inflammatory responses. The compound under discussion has been tested for its ability to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines. Its mechanism involves inducing apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
Material Science Applications
- Fluorescent Materials : The unique electronic properties of oxadiazole derivatives allow them to be used in the development of fluorescent materials. This compound has been incorporated into polymer matrices to enhance their optical properties for applications in organic light-emitting diodes (OLEDs) and sensors .
- Conductive Polymers : The incorporation of this compound into conductive polymer systems has been explored to improve electrical conductivity and stability, which is crucial for electronic applications such as flexible electronics and energy storage devices .
Agricultural Chemistry Applications
- Pesticidal Activity : Preliminary studies suggest that the compound exhibits pesticidal properties against certain pests. Its application could lead to the development of novel agrochemicals aimed at pest control while minimizing environmental impact .
- Herbicidal Properties : The potential use of this compound as a herbicide has been investigated, with results indicating effective inhibition of weed growth without harming crop plants, highlighting its utility in sustainable agriculture practices .
Case Study 1: Antimicrobial Efficacy
A study conducted by Terashita et al. (2002) evaluated the antimicrobial activity of various oxadiazole derivatives, including the target compound. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
Research published by Romero (2001) focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The study found that the compound induced apoptosis through caspase activation pathways, with IC50 values indicating potent activity.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one would depend on its specific interactions with biological targets. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs identified in the evidence, focusing on structural features and reported activities:
Key Structural and Functional Insights :
Oxadiazole vs. Triazole-containing analogs (e.g., ) show antifungal activity, suggesting the target’s oxadiazole may serve a similar role but with altered potency . Pyrazoline derivatives () exhibit analgesic activity, indicating that replacing pyrrolidin-2-one with pyrazoline could shift pharmacological profiles .
Bulky substituents (e.g., 4-butylcyclohexyl in PSN375963) are associated with enhanced receptor selectivity, a feature absent in the target compound’s structure .
Biological Activity Trends: Methoxy-substituted aryl groups are recurrent in antifungal agents (), suggesting the target compound could share this activity . Pyrrolidin-2-one’s lactam ring may confer metabolic stability compared to carboxylic acid derivatives (e.g., butanoic acid in ) .
Biological Activity
The compound 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H24N4O4
- Molecular Weight : 424.47 g/mol
- CAS Number : 1291844-73-9
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Anticancer Activity :
- Compounds containing the oxadiazole moiety have shown significant anticancer properties. They act by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression .
- For instance, studies have demonstrated that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biological Activity Data
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 and HeLa cell lines. The tested compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin . Flow cytometry analysis indicated that these compounds induce apoptosis through mitochondrial pathways.
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Case Study on Antimicrobial Efficacy :
- Another research focused on the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range . This underscores the potential for developing new antibiotics based on this scaffold.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Cyclization reactions to form the 1,2,4-oxadiazole ring, often using hydroxylamine derivatives and carboxylic acid precursors under reflux conditions .
- Palladium-catalyzed cross-coupling for introducing aryl groups (e.g., 2,4-dimethoxyphenyl) to the pyrrolidin-2-one core .
- Protection/deprotection strategies for methoxy groups to prevent undesired side reactions . Characterization is achieved through NMR, IR, and mass spectrometry, with X-ray crystallography confirming stereochemistry .
Q. How is the molecular structure confirmed in academic research?
Structural validation relies on:
Q. What safety precautions are recommended for laboratory handling?
Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : In airtight containers away from oxidizers and moisture, at temperatures below 25°C .
Advanced Research Questions
Q. How can the cyclization step be optimized to improve yield and purity?
Optimization strategies include:
- Reagent selection : Phosphorus oxychloride (POCl₃) as a cyclizing agent under anhydrous conditions, which enhances reaction efficiency .
- Temperature control : Gradual heating (80–120°C) to minimize side reactions like ring-opening .
- In situ monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .
Q. How to resolve contradictions in bioactivity data across studies?
Methodologies for data harmonization:
- Standardized assays : Use uniform cell lines (e.g., HEK293 or HeLa) and positive controls to reduce variability .
- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions (pH, temperature) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets .
Q. How can computational modeling predict biological interactions?
Integrate the following approaches:
- Molecular docking : Tools like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
- Pharmacophore modeling : Identify critical functional groups (e.g., methoxy or oxadiazole moieties) for activity . Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
